molecular formula C20H28Cl2N2O B13766068 Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- CAS No. 65843-79-0

Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)-

Cat. No.: B13766068
CAS No.: 65843-79-0
M. Wt: 383.4 g/mol
InChI Key: VDVOIMNEFCFCRJ-SLAHTUFOSA-N
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Description

Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- is a complex organic compound with a unique structure that includes a quinoline backbone, a piperidine ring, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- typically involves multiple steps, including the formation of the quinoline backbone, the introduction of the piperidine ring, and the addition of the ethenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- include other quinoline derivatives with different substituents on the quinoline or piperidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

References

Properties

CAS No.

65843-79-0

Molecular Formula

C20H28Cl2N2O

Molecular Weight

383.4 g/mol

IUPAC Name

4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline;dihydrochloride

InChI

InChI=1S/C20H26N2O.2ClH/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20;;/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3;2*1H/t15-,16+;;/m0../s1

InChI Key

VDVOIMNEFCFCRJ-SLAHTUFOSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@@H]3C=C.Cl.Cl

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C.Cl.Cl

Related CAS

72714-74-0 (Parent)

Origin of Product

United States

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